2-methyl-5-nitro-3-phenylpyridine
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Overview
Description
2-Methyl-5-nitro-3-phenylpyridine is a heterocyclic aromatic compound that belongs to the class of nitropyridines. This compound is characterized by a pyridine ring substituted with a methyl group at the 2-position, a nitro group at the 5-position, and a phenyl group at the 3-position. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-nitro-3-phenylpyridine can be achieved through several methods. One common approach involves the nitration of 2-methyl-3-phenylpyridine. This process typically uses a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position .
Another method involves the cyclocondensation of acylpyruvates with enamines derived from nitroacetone and nitroacetophenones . This method is advantageous due to its high yield and selectivity.
Industrial Production Methods
Industrial production of this compound often employs continuous flow synthesis techniques. These methods offer several benefits, including shorter reaction times, increased safety, and reduced waste. For example, a simplified bench-top continuous flow setup can be used to produce α-methylated pyridines in a greener fashion compared to conventional batch reaction protocols .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-nitro-3-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form 2-methyl-5-amino-3-phenylpyridine.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines. Reaction conditions typically involve moderate temperatures and pressures to ensure high yields and selectivity.
Major Products
Major products formed from these reactions include 2-methyl-5-amino-3-phenylpyridine and various substituted derivatives depending on the nucleophile used in substitution reactions .
Scientific Research Applications
2-Methyl-5-nitro-3-phenylpyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the production of fine chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methyl-5-nitro-3-phenylpyridine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s structure allows it to participate in various biochemical pathways, making it a versatile molecule for research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitropyridines such as 3-nitropyridine and 4-nitropyridine. These compounds share the nitro group but differ in the position of substitution on the pyridine ring .
Uniqueness
2-Methyl-5-nitro-3-phenylpyridine is unique due to the presence of both a phenyl group and a nitro group on the pyridine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-methyl-5-nitro-3-phenylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-9-12(10-5-3-2-4-6-10)7-11(8-13-9)14(15)16/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZXUDZAWMCDQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)[N+](=O)[O-])C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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